Cas no 1379300-43-2 (2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one)

2-Bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one is a versatile brominated trifluoromethylpyridine derivative widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its reactive α-bromo ketone moiety enables efficient functionalization, making it valuable for constructing complex heterocyclic frameworks. The trifluoromethyl group enhances metabolic stability and lipophilicity, contributing to improved bioactivity in target molecules. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its high purity and consistent reactivity ensure reliable performance in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one structure
1379300-43-2 structure
商品名:2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one
CAS番号:1379300-43-2
MF:C8H5BrF3NO
メガワット:268.030611753464
MDL:MFCD11847723
CID:5055181

2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-
    • 2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethanone
    • 2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one
    • 2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one
    • MDL: MFCD11847723
    • インチ: 1S/C8H5BrF3NO/c9-4-6(14)5-2-1-3-13-7(5)8(10,11)12/h1-3H,4H2
    • InChIKey: NLABIYQCOXZOEV-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C1=CC=CN=C1C(F)(F)F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 219
  • トポロジー分子極性表面積: 30
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-217763-10.0g
2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one
1379300-43-2 95%
10.0g
$5099.0 2023-02-22
Enamine
EN300-217763-0.1g
2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one
1379300-43-2 95%
0.1g
$410.0 2023-02-22
TRC
B421378-2.5mg
2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one
1379300-43-2
2.5mg
$ 50.00 2022-06-07
TRC
B421378-25mg
2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one
1379300-43-2
25mg
$ 250.00 2022-06-07
Enamine
EN300-217763-0.05g
2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one
1379300-43-2 95%
0.05g
$275.0 2023-02-22
1PlusChem
1P0014L2-1g
Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-
1379300-43-2 95%
1g
$1527.00 2023-12-22
1PlusChem
1P0014L2-5g
Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-
1379300-43-2 95%
5g
$4312.00 2023-12-22
eNovation Chemicals LLC
Y1111944-1g
2-Bromo-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone
1379300-43-2 95%
1g
$635 2025-02-25
eNovation Chemicals LLC
Y1111944-500mg
2-Bromo-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone
1379300-43-2 95%
500mg
$425 2025-02-25
eNovation Chemicals LLC
D619310-500mg
2-Bromo-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone
1379300-43-2 95%
500mg
$425 2025-02-21

2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one 関連文献

2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-oneに関する追加情報

2-Bromo-1-(2-(Trifluoromethyl)Pyridin-3-yl)Ethan-1-one: A Comprehensive Overview

2-Bromo-1-(2-(trifluoromethyl)pyridin-3-yl)ethan-1-one, also known by its CAS number 1379300-43-2, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a bromine atom, a trifluoromethyl group, and a pyridine ring in a single molecule. Its versatile properties make it an invaluable tool in the synthesis of various bioactive compounds and advanced materials.

The molecular structure of 2-bromo-1-(2-(trifluoromethyl)pyridin-3-yl)ethan-1-one is particularly noteworthy. The presence of the bromine atom at the 2-position of the ethanone moiety introduces a high degree of reactivity, making it an excellent substrate for nucleophilic substitution reactions. Meanwhile, the trifluoromethyl group attached to the pyridine ring enhances the compound's stability and lipophilicity, which are critical properties for drug design. The pyridine ring itself contributes to the molecule's aromaticity and electronic characteristics, further expanding its potential applications in chemical synthesis.

Recent studies have highlighted the role of 2-bromo-1-(2-(trifluoromethyl)pyridin-3-yl)ethan-1-one in the development of novel therapeutic agents. For instance, researchers have utilized this compound as a key intermediate in the synthesis of kinase inhibitors, which are crucial for targeting various oncogenic pathways. Its ability to form stable covalent bonds with specific protein residues has made it a valuable component in precision medicine strategies.

In addition to its role in drug discovery, this compound has also found applications in materials science. The trifluoromethyl group imparts unique electronic properties to the molecule, making it suitable for use in organic electronics and optoelectronic devices. Recent advancements have demonstrated its potential as a building block for constructing advanced semiconducting materials with tailored optical and electrical characteristics.

The synthesis of 2-bromo-1-(2-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions, followed by bromination at the ethanone position. This sequence ensures high regioselectivity and yields a pure product suitable for subsequent applications.

From an environmental perspective, 2-bromo-1-(2-(trifluoromethyl)pyridin-3-yl)ethan-1-one exhibits favorable biodegradation properties under controlled conditions. Its stability in aqueous environments makes it suitable for use in industrial processes where resistance to hydrolysis is required. However, careful handling is recommended due to its potential to generate reactive intermediates during certain transformations.

In conclusion, 2-bromo-1-(2-(trifluoromethyl)pyridin-3-yl)ethan-1-one stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across multiple disciplines underscore its importance as a versatile building block in contemporary chemical research. As ongoing studies continue to uncover new avenues for its utilization, this compound is poised to play an even greater role in advancing scientific innovation.

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